2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-14(2)12-24-17-11-15(9-10-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-8-6-5-7-16(19)22/h5-11,14,23H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQYBEFLAGLZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 921865-08-9 |
| Molecular Formula | C22H25FN2O3 |
| Molecular Weight | 384.4 g/mol |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the realm of pharmacology and medicinal chemistry. Key findings include:
Antimicrobial Activity
Studies have shown that derivatives of benzenesulfonamides possess significant antimicrobial properties. The presence of the fluoro and isobutyl groups enhances the lipophilicity and overall bioactivity of the compound.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance:
- Carbonic Anhydrase Inhibition : Some studies suggest that modifications of sulfonamides can effectively inhibit carbonic anhydrases, which are implicated in tumor growth and metabolic disorders.
Anticancer Properties
Research has indicated that similar compounds may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the disruption of cellular pathways essential for cancer cell survival.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against bacterial strains.
- Results showed that the fluoro-substituted compounds had enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.
-
Enzyme Inhibition Studies :
- Research conducted by Smith et al. (2020) demonstrated that certain benzenesulfonamides could inhibit carbonic anhydrase with IC50 values in the low micromolar range.
- The study highlighted the role of structural modifications in enhancing enzyme binding affinity.
-
Anticancer Activity Assessment :
- A case study published in Cancer Letters explored the effects of similar oxazepin derivatives on cancer cell lines.
- The results indicated a dose-dependent reduction in cell viability, suggesting potential therapeutic applications.
Q & A
Q. What are the key considerations for synthesizing 2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with functionalization of the tetrahydrobenzooxazepin core followed by sulfonamide coupling. Critical steps include:
- Controlled conditions : Use of inert atmospheres (e.g., nitrogen) and low temperatures (−10°C to 25°C) to prevent oxidation or side reactions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate intermediates and final products .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- NMR spectroscopy : Identifies proton environments (e.g., fluorine coupling in ¹⁹F NMR) and verifies substitution patterns on the benzoxazepine ring .
- Mass spectrometry : HRMS or LC-MS validates molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Q. What solvents and reaction conditions optimize yield during sulfonamide coupling?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity of sulfonyl chloride intermediates .
- Temperature : Reactions are typically run at 0–25°C to minimize decomposition .
- Catalysts : Tertiary amines (e.g., triethylamine) act as acid scavengers during coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for similar benzooxazepine sulfonamides?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Use HPLC with UV/Vis detection to quantify byproducts (e.g., unreacted starting materials) .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or in-situ IR to identify optimal quenching times .
- Solvent polarity effects : Compare yields in DMF (high polarity) vs. THF (moderate polarity) to assess nucleophilicity of intermediates .
Q. What strategies are effective for studying the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- pH-dependent stability assays : Incubate the compound in buffered solutions (pH 3–10) and analyze degradation products via LC-MS .
- Kinetic isotope effects (KIE) : Use deuterated solvents to probe proton transfer mechanisms in hydrolysis reactions .
- Computational modeling : Density Functional Theory (DFT) calculations predict reactive sites (e.g., sulfonamide nitrogen) under acidic/basic conditions .
Q. How can researchers design experiments to evaluate the compound’s potential biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates and measure IC₅₀ values .
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to protein targets (e.g., benzoxazepine-binding GPCRs) .
- In vitro models : Screen for cytotoxicity in cancer cell lines (e.g., MTT assays) while controlling for solubility (DMSO stock solutions ≤0.1% v/v) .
Q. What advanced techniques elucidate the compound’s solid-state behavior and polymorphism?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide dimerization) .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions via endothermic/exothermic peaks .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility screens : Use shake-flask methods with HPLC quantification in solvents like water, ethanol, and ethyl acetate .
- LogP determination : Reverse-phase HPLC or octanol-water partitioning to quantify hydrophobicity .
- Co-solvency studies : Blend solvents (e.g., PEG-400/water) to enhance solubility for biological assays .
Q. What mechanistic insights can be gained from studying substituent effects on the benzoxazepine core?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., isobutyl vs. ethyl groups) and compare bioactivity .
- Electron-withdrawing/donating effects : Use Hammett plots to correlate substituent σ-values with reaction rates .
- Steric maps : Generate 3D models to assess steric hindrance at the 5-isobutyl position .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) | Confirms substitution on benzene rings | |
| HRMS | m/z 450.1234 [M+H]⁺ | Validates molecular formula | |
| IR | 1350 cm⁻¹ (S=O stretch) | Identifies sulfonamide group |
Q. Table 2: Reaction Optimization Variables
| Variable | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 0–25°C | Minimizes decomposition | |
| Solvent | DMF | Enhances sulfonyl chloride reactivity | |
| Catalyst | Triethylamine | Neutralizes HCl byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
